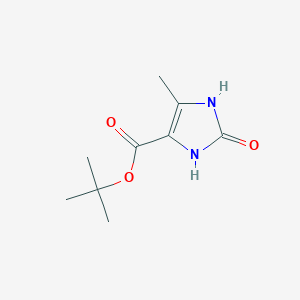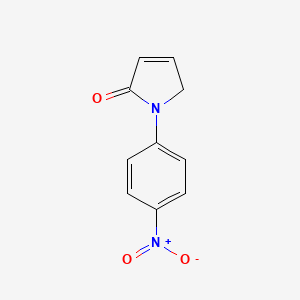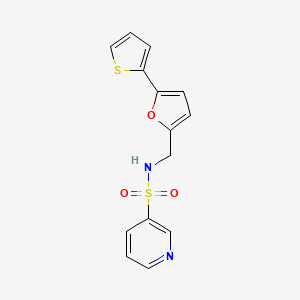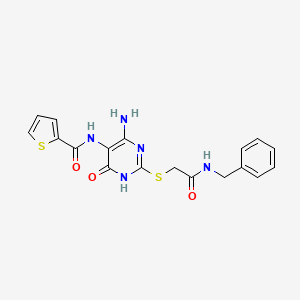
2-(4-methoxyphenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide, also known as TMA-2, is a synthetic psychedelic drug that belongs to the phenethylamine and amphetamine chemical classes. It was first synthesized by Alexander Shulgin in 1974 and has since gained popularity among the research community due to its potent psychoactive effects.
作用機序
2-(4-methoxyphenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide is thought to exert its psychoactive effects by activating the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the cerebral cortex. Activation of this receptor leads to an increase in the concentration of intracellular calcium ions, which in turn activates downstream signaling pathways that are responsible for the drug's psychoactive effects. This compound also activates the serotonin 5-HT2C receptor, which is thought to be responsible for its anorectic effects.
Biochemical and Physiological Effects:
This compound produces a wide range of biochemical and physiological effects, including alterations in perception, mood, and thought. It has been shown to increase heart rate, blood pressure, and body temperature, and can also cause nausea, vomiting, and diarrhea. This compound has also been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are thought to be responsible for its psychoactive effects.
実験室実験の利点と制限
2-(4-methoxyphenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide has several advantages for use in lab experiments. It is a potent psychedelic drug that produces profound alterations in perception, mood, and thought, making it an ideal tool for studying the relationship between the structure of psychedelic drugs and their psychoactive effects. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound also has several limitations. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. This compound is also a potent psychoactive drug that can produce adverse effects, which must be taken into consideration when designing experiments.
将来の方向性
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide. One area of research is to study the relationship between the structure of psychedelic drugs and their psychoactive effects. This could lead to the development of new drugs with unique psychoactive properties. Another area of research is to study the long-term effects of this compound on the brain and behavior. This could provide insight into the potential therapeutic uses of psychedelic drugs. Finally, research could be conducted to develop new methods for synthesizing this compound that are more efficient and cost-effective.
合成法
The synthesis of 2-(4-methoxyphenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide involves the reaction of 2,4-dimethoxyphenylacetone with 2,6,8-trimethyl-4-quinolylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then acetylated with acetic anhydride to form this compound. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory equipment.
科学的研究の応用
2-(4-methoxyphenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide has been used extensively in scientific research to study its psychoactive effects on the brain. It is a potent psychedelic drug that produces profound alterations in perception, mood, and thought. This compound has been shown to activate the serotonin 5-HT2A receptor, which is thought to be responsible for its hallucinogenic effects. This compound has also been used to study the relationship between the structure of psychedelic drugs and their psychoactive effects.
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-9-14(2)21-18(10-13)19(11-15(3)22-21)23-20(24)12-26-17-7-5-16(25-4)6-8-17/h5-11H,12H2,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUQBGQYFWIMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)COC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate](/img/structure/B2589135.png)


![6-O-ethyl 3-O-methyl 2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2589138.png)


![5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2589144.png)




![ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate](/img/structure/B2589154.png)
![3-[[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2589155.png)
